molecular formula C6H13N3O B1445157 (Pyrrolidin-2-ylmethyl)urea CAS No. 1249108-26-6

(Pyrrolidin-2-ylmethyl)urea

Cat. No.: B1445157
CAS No.: 1249108-26-6
M. Wt: 143.19 g/mol
InChI Key: NFZYPUZESMHUFD-UHFFFAOYSA-N
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Description

(Pyrrolidin-2-ylmethyl)urea is a chemical compound with the molecular formula C6H13N3O It is characterized by the presence of a pyrrolidine ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrrolidin-2-ylmethyl)urea typically involves the reaction of pyrrolidine with an isocyanate or a carbamate. One common method is the reaction of pyrrolidine with methyl isocyanate under controlled conditions to yield this compound. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Pyrrolidin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (Pyrrolidin-2-ylmethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicine, this compound derivatives are explored for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of (Pyrrolidin-2-ylmethyl)urea involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound. Computational studies and docking analyses are often employed to predict and understand these interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle that serves as a precursor for many derivatives.

    Pyrrolidinone: A lactam derivative with different reactivity and applications.

    Pyrazolyl-ureas: Compounds with a similar urea moiety but different ring structures, exhibiting diverse biological activities.

Uniqueness

(Pyrrolidin-2-ylmethyl)urea is unique due to its specific combination of a pyrrolidine ring and a urea group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

pyrrolidin-2-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(10)9-4-5-2-1-3-8-5/h5,8H,1-4H2,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZYPUZESMHUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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